molecular formula C11H14N2O4 B6009097 ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate

ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate

Cat. No.: B6009097
M. Wt: 238.24 g/mol
InChI Key: KHDDSLGXIIAAAN-KPKJPENVSA-N
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Description

Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate is a Schiff base compound derived from the condensation of ethyl carbamate and 2,4-dihydroxyacetophenone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with 2,4-dihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate involves its ability to chelate metal ions through its phenolic and azomethine groups. This chelation can enhance the compound’s biological activity by stabilizing reactive intermediates and facilitating interactions with biological targets. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate
  • Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]acetate
  • Ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzoate

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and for applications requiring strong metal-ligand interactions .

Properties

IUPAC Name

ethyl N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(16)13-12-7(2)9-5-4-8(14)6-10(9)15/h4-6,14-15H,3H2,1-2H3,(H,13,16)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDSLGXIIAAAN-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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